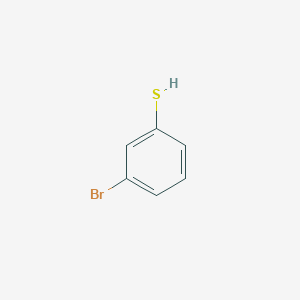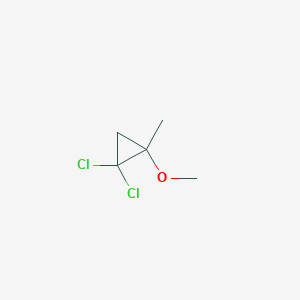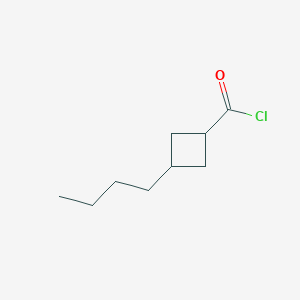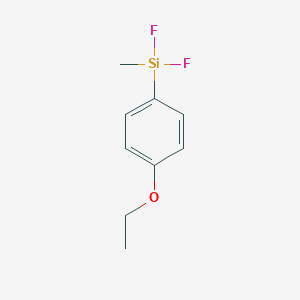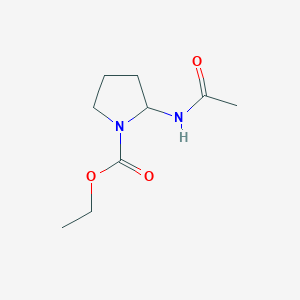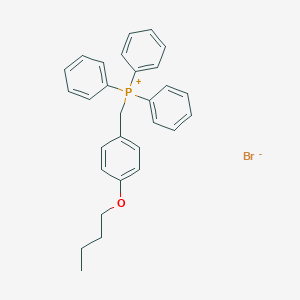
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. This compound is also known as nelarabine and is a prodrug that is converted to its active form, 9-beta-D-arabinofuranosylguanine (ara-G), in vivo. In
作用機序
Nelarabine is converted to its active form, ara-G, in vivo. Ara-G is incorporated into DNA during replication, leading to DNA chain termination and inhibition of cell proliferation. Additionally, ara-G is phosphorylated by deoxycytidine kinase, leading to the formation of ara-G triphosphate, which inhibits ribonucleotide reductase and deoxyribonucleotide synthesis.
生化学的および生理学的効果
Nelarabine has been shown to have cytotoxic effects on T-ALL and T-LBL cells in vitro and in vivo. It has also been shown to induce apoptosis in these cells. In addition, nelarabine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
実験室実験の利点と制限
One advantage of using nelarabine in lab experiments is its specificity for T-cell malignancies. This allows for more targeted treatment and reduces the risk of off-target effects. However, one limitation is that nelarabine may not be effective in all cases of T-cell malignancies, and resistance to the drug can develop over time.
将来の方向性
Future research on nelarabine could focus on identifying biomarkers that predict response to the drug, as well as developing combination therapies that enhance its efficacy. Additionally, research could focus on the use of nelarabine in the treatment of other types of cancer, such as solid tumors. Finally, research could explore the potential use of nelarabine in the treatment of autoimmune diseases.
In conclusion, nelarabine is a synthetic nucleoside analogue that has shown promise in the treatment of T-cell malignancies. Its specificity for these types of cancers makes it a valuable tool for lab experiments and potential clinical use. Further research is needed to fully understand its mechanism of action and to develop more effective treatment strategies.
合成法
Nelarabine is synthesized from 2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl chloride, which is reacted with 4-amino-2(1H)-pyrimidinone in the presence of a base. The resulting intermediate is then treated with ethyl iodide to form nelarabine.
科学的研究の応用
Nelarabine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL). It has also been studied in the treatment of other hematological malignancies, such as Hodgkin's lymphoma and non-Hodgkin's lymphoma.
特性
CAS番号 |
119410-83-2 |
|---|---|
製品名 |
4-Amino-1-(2-deoxy-2-ethyl-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone monohydrochloride |
分子式 |
C11H18ClN3O4 |
分子量 |
291.73 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-3-ethyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-2-6-9(16)7(5-15)18-10(6)14-4-3-8(12)13-11(14)17;/h3-4,6-7,9-10,15-16H,2,5H2,1H3,(H2,12,13,17);1H/t6-,7+,9-,10+;/m0./s1 |
InChIキー |
SCHVLFOXONZAOB-SQIYYMKWSA-N |
異性体SMILES |
CC[C@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.Cl |
SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
正規SMILES |
CCC1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |
同義語 |
2'-deoxy-2'-C-ethylcytidine 2'-deoxy-2'-ethylcytidine 2'-ethyl-2'-deoxycytidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



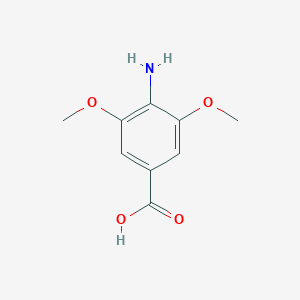
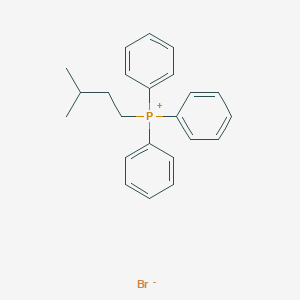
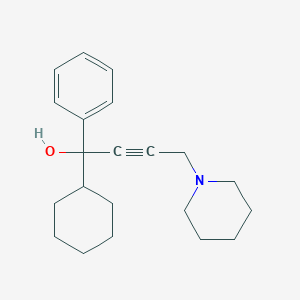
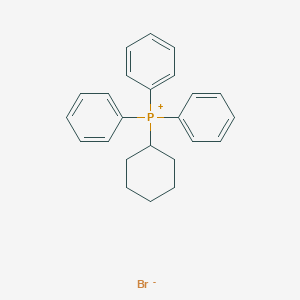
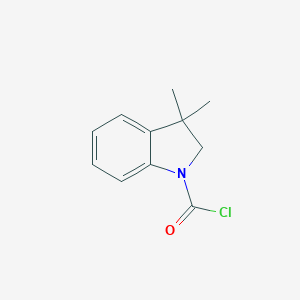
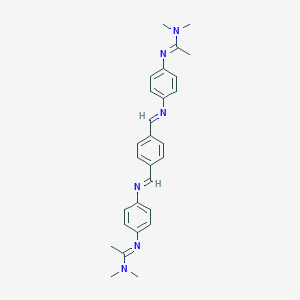

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)
